

comparative study of corrosion inhibition efficiency of thioureas

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,3-Dipropylthiourea**

Cat. No.: **B145623**

[Get Quote](#)

A Comparative Study of the Corrosion Inhibition Efficiency of Thioureas

Thiourea and its derivatives have garnered significant attention as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their efficacy stems from their molecular structure, which includes sulfur and nitrogen atoms with lone pairs of electrons, and in some cases, aromatic rings with π -electrons. These features facilitate the adsorption of the molecules onto the metal surface, forming a protective layer that impedes the corrosion process. This guide provides a comparative analysis of the corrosion inhibition efficiency of several thiourea derivatives, supported by experimental data from the literature.

Data Presentation: Comparison of Inhibition Efficiencies

The following table summarizes the corrosion inhibition efficiency of various thiourea derivatives on mild steel in acidic media, as determined by different electrochemical techniques.

Thiourea Derivative	Corrosive Medium	Concentration	Temperature (°C)	Inhibition Efficiency (%)	Experimental Technique	Reference
1-phenyl-2-thiourea (PTU)	1.0 M HCl	5×10^{-3} M	60	98.96	Potentiodynamic Polarization (PDP)	[1][2][3]
1,3-diisopropyl-2-thiourea (ITU)	1.0 M HCl	5×10^{-3} M	60	92.65	Potentiodynamic Polarization (PDP)	[1][2][3]
N-benzyl-N'-phenylthiourea (BPTU)	0.1 M HCl	0.0004 mol/L	30	>97	Tafel Extrapolation	[4]
N-cyclohexyl-N'-phenylthiourea (CPTU)	0.1 M HCl	0.0004 mol/L	30	>97	Tafel Extrapolation	[4]
1-[(4-methylpiperazin-1-yl)(phenyl)methyl]thiourea (MPPMT)	0.5 M H ₂ SO ₄	1000 ppm	30	91.08	Potentiodynamic Polarization (PDP)	[5]
1-[(4-ethylpiperazin-1-yl)(phenyl)methyl]thiourea (EPMT)	0.5 M H ₂ SO ₄	1000 ppm	30	Not Specified	Electrochemical Impedance Spectroscopy (EIS)	[6]

Thiourea	0.5 M H ₂ SO ₄	250 ppm (+ 25 ppm Zn ²⁺)	Not Specified	82	Weight Loss	[7]
Thiourea	1 N H ₂ SO ₄	>1 x 10 ⁻² mol/L	40	Acceleration of Corrosion	Not Specified	[8]
N,N'-diethylthiourea	1 N H ₂ SO ₄	Not Specified	40	Effective Inhibition	Not Specified	[8]
Phenylthiourea	1 N H ₂ SO ₄	Not Specified	40	Effective Inhibition	Not Specified	[8]

Experimental Protocols

The following are generalized experimental protocols for the key techniques used to evaluate the corrosion inhibition efficiency of thiourea derivatives.

Weight Loss Method

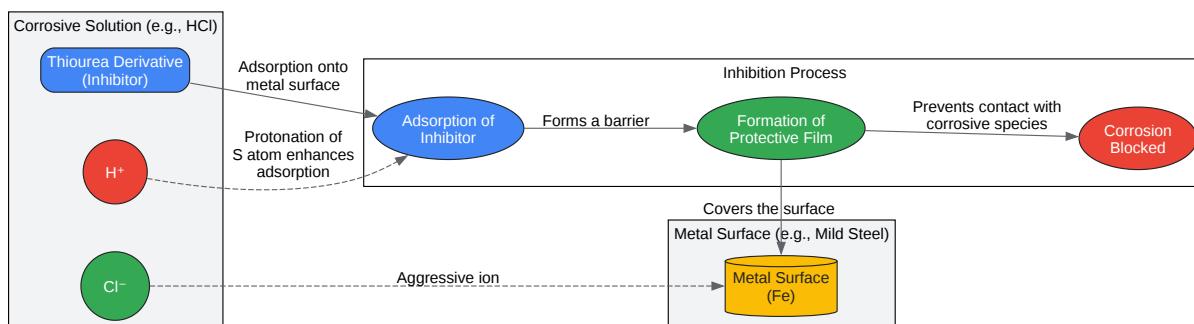
This gravimetric method provides a direct measure of corrosion rate.

- Specimen Preparation: Mild steel coupons of known dimensions are polished with various grades of emery paper, degreased with a solvent like trichloroethylene, washed with distilled water, dried, and weighed.[7]
- Immersion Test: The prepared specimens are immersed in the corrosive solution (e.g., 1 M HCl) with and without different concentrations of the thiourea inhibitor for a specified period. [7]
- Corrosion Rate Calculation: After immersion, the specimens are removed, cleaned to remove corrosion products (e.g., using Clark's solution), washed, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and inhibition efficiency (IE).

Electrochemical Measurements

Electrochemical methods provide insights into the kinetics and mechanism of corrosion inhibition. These are typically performed using a three-electrode setup consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., saturated calomel electrode - SCE).^[9]

- Potentiodynamic Polarization (PDP): The potential of the working electrode is scanned in both cathodic and anodic directions relative to the open-circuit potential (OCP). The resulting current is measured. The corrosion current density (i_{corr}) is determined by extrapolating the Tafel plots. The inhibition efficiency is calculated from the reduction in i_{corr} in the presence of the inhibitor.^[4]
- Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal over a range of frequencies is applied to the working electrode at its OCP. The impedance data is often represented as Nyquist and Bode plots. The charge transfer resistance (R_{ct}) is determined from these plots, which is inversely proportional to the corrosion rate. An increase in R_{ct} in the presence of the inhibitor indicates effective inhibition.^[6]


Mechanism of Corrosion Inhibition

The primary mechanism of corrosion inhibition by thiourea derivatives involves the adsorption of the inhibitor molecules onto the metal surface, which blocks the active sites for corrosion. This adsorption can be influenced by several factors:

- Presence of Heteroatoms: The sulfur and nitrogen atoms in the thiourea molecule have lone pairs of electrons that can be shared with the vacant d-orbitals of the metal atoms, forming coordinate covalent bonds.^[10]
- Protonation in Acidic Media: In acidic solutions, the sulfur atom of thiourea can be easily protonated, making it a stronger electron donor and enhancing its adsorption on the metal surface.^[10]
- Molecular Structure: The presence of substituent groups on the thiourea molecule can affect its inhibition efficiency. Electron-donating groups can increase the electron density on the sulfur and nitrogen atoms, leading to stronger adsorption. Aromatic rings can also contribute to inhibition through π -electron interactions with the metal surface.^[8]

- Formation of a Protective Film: The adsorbed inhibitor molecules form a protective film on the metal surface, which acts as a barrier to the corrosive species in the environment.[10]

The following diagram illustrates the general mechanism of corrosion inhibition by thiourea derivatives.

[Click to download full resolution via product page](#)

Caption: General mechanism of corrosion inhibition by thiourea derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. materials.international [materials.international]
- 7. researchgate.net [researchgate.net]
- 8. content.ampp.org [content.ampp.org]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
- To cite this document: BenchChem. [comparative study of corrosion inhibition efficiency of thioureas]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b145623#comparative-study-of-corrosion-inhibition-efficiency-of-thioureas\]](https://www.benchchem.com/product/b145623#comparative-study-of-corrosion-inhibition-efficiency-of-thioureas)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

